molecular formula C7H2ClN3O4 B054960 4-Chloro-3,5-dinitrobenzonitrile CAS No. 1930-72-9

4-Chloro-3,5-dinitrobenzonitrile

Cat. No.: B054960
CAS No.: 1930-72-9
M. Wt: 227.56 g/mol
InChI Key: SCGDEDHSPCXGEC-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrobenzonitrile is an organic compound with the chemical formula C7H2ClN3O4. It is characterized by the presence of chlorine, nitro, and cyano functional groups. This compound is known for its use as a herbicide and as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrobenzonitrile can be synthesized through the nitration of p-chlorobenzonitrile using nitric acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3,5-dinitrobenzonitrile has several applications in scientific research:

Properties

IUPAC Name

4-chloro-3,5-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3O4/c8-7-5(10(12)13)1-4(3-9)2-6(7)11(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGDEDHSPCXGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172905
Record name 4-Chloro-3,5-dinitrobenzonitrile
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Molecular Weight

227.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1930-72-9
Record name 4-Chloro-3,5-dinitrobenzonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-chloro-3,5-dinitro-
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Record name 4-Chloro-3,5-dinitrobenzonitrile
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Record name 4-Chloro-3,5-dinitrobenzonitrile
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Record name 4-chloro-3,5-dinitrobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the indirect electroreduction method for synthesizing 4-Chloro-3,5-diaminobenzonitrile from 4-Chloro-3,5-dinitrobenzonitrile?

A1: The indirect electroreduction method offers a more sustainable and efficient approach to synthesize 4-Chloro-3,5-diaminobenzonitrile []. This method utilizes Sn2+, generated electrochemically from Sn4+, as a reducing agent. This eliminates the need for stoichiometric amounts of traditional reducing agents, which can generate significant waste. The research demonstrates a high yield (88.1%) and current efficiency (74.2%) with this method, highlighting its potential for industrial applications []. Additionally, the mediator, Sn2+, can be recycled, further enhancing the sustainability of the process [].

Q2: How can this compound be used to synthesize complex molecules?

A2: this compound serves as a valuable precursor in organic synthesis due to its reactive nitro groups and the versatility of the chlorine substituent []. For example, it can be readily converted to the corresponding hydrazine derivative through reaction with 1,1-diphenylhydrazine []. This hydrazine derivative can further react with thionyl chloride and subsequently with alcohols or amines to yield a variety of substituted hydrazine derivatives []. These derivatives exhibit interesting properties like hydrophobicity and the ability to form supramolecular complexes with crown ethers and cyclodextrins, making them potentially useful in areas such as molecular recognition and drug delivery [].

Q3: What are the potential applications of the pyrido[1,2-a]benzimidazole derivatives synthesized from this compound?

A3: this compound can be transformed into pyrido[1,2-a]benzimidazoles via a multi-step synthesis involving reduction to hydroxylamines, acetylation, and reaction with pyridine []. The pyrido[1,2-a]benzimidazole scaffold is found in numerous biologically active compounds. Therefore, exploring the properties of these novel derivatives could lead to the discovery of new pharmaceuticals or agrochemicals [].

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